An In-depth Technical Guide to 5,8-Difluoroquinoline-6-carboxylic Acid: A Keystone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 5,8-Difluoroquinoline-6-carboxylic Acid: A Keystone Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Quinolines
In the landscape of modern drug discovery, the quinoline scaffold remains a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of bioactivity, from antimalarial to anticancer applications. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of lead compounds.[1] 5,8-Difluoroquinoline-6-carboxylic acid stands out as a pivotal building block in this domain. The presence of two fluorine atoms can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the molecule, all of which are critical factors in designing effective and safe pharmaceuticals.[2][3] This guide provides a comprehensive technical overview of 5,8-Difluoroquinoline-6-carboxylic acid, detailing its chemical structure, physical properties, synthesis, and applications for researchers and professionals in drug development.
Chemical Structure and Identification
The molecular architecture of 5,8-Difluoroquinoline-6-carboxylic acid consists of a quinoline ring system substituted with two fluorine atoms at positions 5 and 8, and a carboxylic acid group at the 6-position.[2] This specific arrangement of functional groups imparts unique reactivity and biological potential to the molecule.
| Identifier | Value |
| IUPAC Name | 5,8-difluoroquinoline-6-carboxylic acid[2] |
| Molecular Formula | C₁₀H₅F₂NO₂[2] |
| Molecular Weight | 209.15 g/mol [2] |
| Canonical SMILES | C1=CC2=C(C(=CC(=C2N=C1)F)C(=O)O)F[2] |
| InChI Key | BEBRGGIXCIIDIZ-UHFFFAOYSA-N[2] |
| InChI | InChI=1S/C10H5F2NO2/c11-7-4-6(10(14)15)8(12)5-2-1-3-13-9(5)7/h1-4H,(H,14,15)[2] |
(Note: A specific CAS Number for 5,8-Difluoroquinoline-6-carboxylic acid is not consistently available across major chemical databases, which often list numerous isomers. Researchers should verify the identity of any commercial sample via analytical characterization.)
Physicochemical Properties
The physical properties of 5,8-Difluoroquinoline-6-carboxylic acid are largely dictated by its aromatic, fluorinated structure and the presence of the polar carboxylic acid group.
| Property | Description |
| Appearance | Typically a crystalline solid.[2] |
| Solubility | Generally soluble in polar organic solvents. The carboxylic acid group suggests that its solubility in aqueous solutions will be pH-dependent, increasing significantly in basic conditions due to deprotonation to the carboxylate salt.[2] |
| Boiling Point | Not applicable; likely to decompose at high temperatures before boiling. |
| Melting Point | Specific experimental data is not widely published. As with many aromatic carboxylic acids, a relatively high melting point is expected due to strong intermolecular hydrogen bonding and crystal lattice forces.[4][5] |
| pKa | A predicted pKa value for the similar 8-Fluoroquinoline-3-carboxylic acid is approximately 3.28±0.30, suggesting that 5,8-Difluoroquinoline-6-carboxylic acid is also a moderately strong organic acid.[2] |
Spectroscopic Profile: A Guide to Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with each other and with the fluorine atoms. The carboxylic acid proton (–COOH) will appear as a broad singlet far downfield, typically between 10-13 ppm, and its signal will disappear upon D₂O exchange.[6]
-
¹³C NMR: The spectrum will display ten distinct signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-180 ppm range.[6] The aromatic carbons will appear between approximately 110-150 ppm, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint for the key functional groups:
-
O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[7]
-
C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[7]
-
C-F Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region are indicative of the carbon-fluorine bonds.
-
Aromatic C=C and C-H Bends: Multiple bands will be present in the 1450-1600 cm⁻¹ region (ring stretching) and 600-900 cm⁻¹ region (out-of-plane bending).[8]
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum, 5,8-Difluoroquinoline-6-carboxylic acid is expected to show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry would confirm the elemental composition. The fragmentation pattern in tandem MS (MS/MS) would likely involve the initial loss of water ([M+H-H₂O]⁺) or carbon dioxide ([M-H-CO₂]⁻) from the carboxylic acid group, which are common fragmentation pathways for such compounds.[9][10]
Synthesis of 5,8-Difluoroquinoline-6-carboxylic Acid
The synthesis of fluorinated quinoline carboxylic acids typically involves multi-step sequences that build the heterocyclic ring system. General strategies include cyclization reactions of appropriately substituted anilines, followed by fluorination and carboxylation steps.[2]
General Synthetic Approach
A common and effective method for constructing the quinoline core is through cyclization reactions, such as the Gould-Jacobs reaction. The synthesis of 5,8-Difluoroquinoline-6-carboxylic acid can be conceptualized through the following workflow.
Caption: Reactivity and modification sites of the core molecule.
-
Fluoroquinolone Antibiotics: The most prominent application of related fluorinated quinoline carboxylic acids is in the synthesis of fluoroquinolone antibiotics. [1]In these drugs, the carboxylic acid group is essential for binding to the bacterial DNA gyrase enzyme, while substituents at the C-7 position are modulated to define the antibacterial spectrum and potency. [1]* Enzyme Inhibition: The carboxylic acid moiety is a versatile pharmacophore that can engage in critical ionic and hydrogen-bonding interactions with biological targets. It can act as a zinc-binding group (ZBG), enabling it to chelate metal ions like Zn²⁺ or Mg²⁺ in the active sites of metalloenzymes, making it a valuable scaffold for designing enzyme inhibitors. [2]* Oncology and Other Therapeutic Areas: Fluorinated quinolines are also being investigated for their potential as anticancer agents, with some derivatives showing promising activity. [3][11]The ability to modify both the carboxylic acid and the quinoline ring allows for the creation of large libraries of compounds for screening against various therapeutic targets.
Safety and Handling
As a laboratory chemical, 5,8-Difluoroquinoline-6-carboxylic acid requires careful handling. While specific toxicology data is limited, information from safety data sheets (SDS) for structurally related compounds provides a strong basis for safe handling protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Hazards: Similar compounds are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
This guide serves as a foundational resource for understanding the chemical nature and strategic utility of 5,8-Difluoroquinoline-6-carboxylic acid. Its unique combination of a fluorinated quinoline core and a reactive carboxylic acid handle ensures its continued relevance as a key intermediate in the pursuit of novel therapeutics.
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